6-Hydroxygalangin
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Overview
Description
6-Hydroxygalangin is a naturally occurring flavonoid, specifically a hydroxyflavone, found in various plants. It is known for its potent biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxygalangin typically involves the hydroxylation of galangin, another flavonoid. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the 6-position of the flavonoid core.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of genetically engineered microorganisms that express specific enzymes capable of hydroxylating galangin. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxygalangin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, each exhibiting unique biological activities .
Scientific Research Applications
6-Hydroxygalangin has a wide range of scientific research applications:
Mechanism of Action
6-Hydroxygalangin exerts its effects primarily through its interaction with various enzymes and cellular pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is crucial in melanin synthesis, thus reducing pigmentation
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- 6-Hydroxyapigenin
- Baicalein
- 6-Hydroxykaempferol
Comparison: While all these compounds share a similar flavonoid structure, 6-Hydroxygalangin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. For instance, this compound has been shown to have higher tyrosinase inhibitory activity compared to 6-Hydroxyapigenin and baicalein .
Properties
CAS No. |
142646-44-4 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3,5,6,7-tetrahydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-6-9-10(12(18)11(8)17)13(19)14(20)15(21-9)7-4-2-1-3-5-7/h1-6,16-18,20H |
InChI Key |
SDILYIBSLKZODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O |
Origin of Product |
United States |
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